
(4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone” is a chemical compound with the molecular formula C18H16Cl2N6OS and a molecular weight of 435.33. It is used for research purposes. The compound is related to 1-(2,3-Dichlorophenyl)piperazine (DP), a precursor in the synthesis of potent drugs such as aripiperazole (AP), which is used as an antipsychotic drug for the treatment of schizophrenia .
Synthesis Analysis
The synthesis of related compounds involves several structural variations. For instance, the synthesis of 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones involves hydrazide via acid chloride, Schiff base formation, and cyclization of Schiff base followed by condensation with N-(2,3-dichlorophenyl)piperazine .Molecular Structure Analysis
The molecular structure of related compounds such as 1-(2,3-Dichlorophenyl)piperazine (DP) has been studied. The DP cation and picrate (PA) anion are interconnected via several N—H⋯O and C—H⋯O hydrogen bonds. The DP cation and PA anion are further connected through C—Cl⋯π and N—O⋯π interactions .Chemical Reactions Analysis
The chemical reactions of related compounds have been studied. For instance, modifications of the 2-pyridylphenyl moiety and hydroxyl, acetyl, and cyclopropyl substitutions on the butylamide linking chain systematically coupled with 2-fluorenylamide or 2-pyridylphenylamide and 2-methoxy- or 2,3-dichloro-substituted phenylpiperazines have been examined to measure the impact on binding affinity, D2/D3 selectivity, lipophilicity, and function .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied. For instance, at 100 K, the crystal system of a related compound is triclinic, with a space group P21/n. The asymmetric unit contains one (DP) cation and one picrate (PA) anion .Applications De Recherche Scientifique
Antimicrobial Activity
Research has shown that compounds similar to (4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone exhibit antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized a series of compounds with structural similarities, demonstrating variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Yurttaş et al. (2016) synthesized dithiocarbamate derivatives bearing thiazole rings that showed high antimicrobial activity (Yurttaş et al., 2016).
Anticancer Potential
Several studies indicate potential anticancer applications. Kamal et al. (2012) synthesized anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, showing significant cytotoxicity in cervical cancer cells (Kamal et al., 2012). Hafez et al. (2016) developed novel pyrazole derivatives, some of which exhibited higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016).
Structural and Synthetic Studies
Lv, Ding, and Zhao (2013) focused on the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives, demonstrating the structural diversity and potential for various applications of such compounds (Lv, Ding, & Zhao, 2013). Similarly, Sharma et al. (2012) investigated the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase inhibitor with a pyrimidin-2-ylpiperazin structure, highlighting the complex metabolic pathways of such compounds (Sharma et al., 2012).
Mécanisme D'action
Target of Action
The primary targets of this compound appear to be the D2, D3, and D4 dopamine receptors . These receptors are part of the dopamine system, which plays a crucial role in reward, motivation, and movement among other functions.
Mode of Action
The compound interacts with its targets by binding to the D2, D3, and D4 receptors. The binding affinities range from Ki=1.4 to 1460 nM . The most potent analogue in this series demonstrated a D3/D2 selectivity of 64 and a D3/D4 selectivity of 1300 . This suggests that the compound has a higher affinity for the D3 receptor compared to the D2 and D4 receptors.
Safety and Hazards
Orientations Futures
The future directions in the study of related compounds involve the design of novel classes of ligands with high-affinity and selective binding to D3 receptors. This will provide new leads toward the development of highly selective and potent molecular probes that will prove useful in the elucidation of the role D3 receptors play in the psychomotor stimulant and reinforcing properties of cocaine .
Propriétés
IUPAC Name |
[4-(2,3-dichlorophenyl)piperazin-1-yl]-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N6OS/c19-12-3-1-4-14(15(12)20)25-7-9-26(10-8-25)16(27)13-11-28-18(23-13)24-17-21-5-2-6-22-17/h1-6,11H,7-10H2,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIWTFFYPOLJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)C3=CSC(=N3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

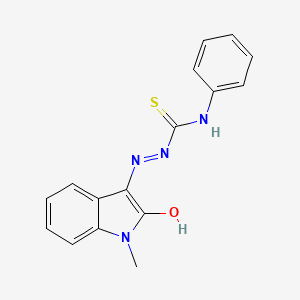

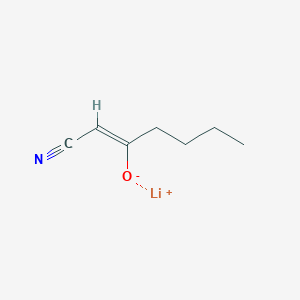
![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2986732.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2986734.png)
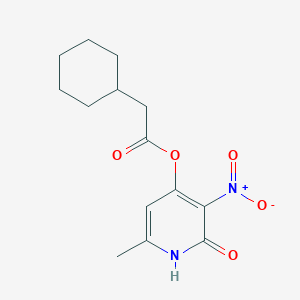
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-phenylisoxazole-3-carboxylate](/img/structure/B2986736.png)
![2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-YL]ethanamine dihydrochloride](/img/no-structure.png)
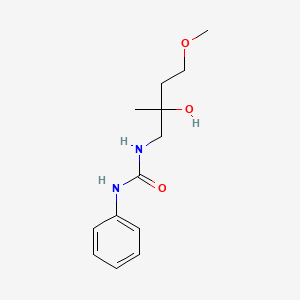
![1-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2986742.png)
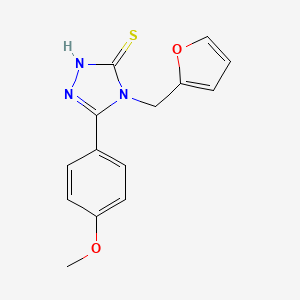

![N-cyclopentyl-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2986748.png)
